alpha-Methylpropranolol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

alpha-Methylpropranolol is a complex organic compound that belongs to the class of alcohols and amines. This compound is characterized by the presence of a butanol backbone, an amino group, and a naphthalenyloxy group. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methylpropranolol typically involves multi-step organic reactions. One common method might include the following steps:

Formation of the Butanol Backbone: Starting with a butanol derivative, the backbone is prepared through standard organic synthesis techniques.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

Attachment of the Naphthalenyloxy Group: The naphthalenyloxy group is attached through etherification reactions, often involving naphthol derivatives and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

化学反应分析

Types of Reactions

alpha-Methylpropranolol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino and naphthalenyloxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution Reagents: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution reactions could produce various substituted derivatives.

科学研究应用

Pharmacological Properties

Beta-Adrenoceptor Blocking Activity

Alpha-methylpropranolol exhibits a weaker blockade of respiratory smooth muscle beta-adrenoceptors compared to propranolol. Studies have shown that it shifts the isoprenaline dose-response curves for diastolic pressure and cardiac responses, indicating a unique mechanism of action that differs from simple competitive antagonism . The compound demonstrates selectivity towards certain beta-adrenoceptor subtypes, making it a valuable tool in understanding receptor classification in various tissues .

Therapeutic Applications

Cardiovascular Disorders

As with other beta-blockers, this compound may be utilized in managing cardiovascular conditions such as hypertension and arrhythmias. Its selective action could lead to fewer side effects compared to non-selective beta-blockers, potentially improving patient outcomes in specific populations.

Respiratory Conditions

Research indicates that this compound's selective blockade of beta-2 adrenoceptors could be beneficial in treating respiratory conditions like asthma or chronic obstructive pulmonary disease (COPD). Its ability to modulate airway resistance without significant cardiovascular side effects makes it an attractive candidate for further investigation .

Case Studies and Clinical Insights

Case Study: Acute Toxicity

A notable case involved a 14-year-old female who ingested a substantial dose of propranolol and its analogs, including this compound. The case highlighted the importance of understanding the pharmacodynamics of beta-blockers in acute settings, as the patient exhibited severe bradycardia and hypotension. This incident underscores the need for careful monitoring when using these compounds, especially in pediatric populations .

Research on Cancer Therapy

Emerging studies suggest that beta-blockers, including this compound, may have off-label applications in oncology. Research indicates that beta-adrenergic receptor activation can promote tumor growth and metastasis. Therefore, the use of this compound could potentially inhibit these pathways, offering a novel approach to cancer treatment . Observational studies have shown associations between beta-blocker use and reduced cancer-specific mortality rates, warranting further exploration into their therapeutic potential .

Comparative Data Table

| Property/Use | This compound | Propranolol |

|---|---|---|

| Beta-Adrenoceptor Selectivity | Moderate | Non-selective |

| Cardiovascular Applications | Potentially beneficial | Established use |

| Respiratory Applications | Possible therapeutic role | Established use |

| Cancer Therapy Potential | Emerging research | Limited evidence |

| Acute Toxicity Case Studies | Documented incidents | Documented incidents |

作用机制

The mechanism by which alpha-Methylpropranolol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

相似化合物的比较

Similar Compounds

- 2-Butanol, 3-((1-methylethyl)amino)-1-(2-naphthalenyloxy)

- 2-Butanol, 3-((1-methylethyl)amino)-1-(1-phenoxy)

- 2-Butanol, 3-((1-methylethyl)amino)-1-(1-biphenyloxy)

Uniqueness

Compared to similar compounds, alpha-Methylpropranolol may exhibit unique properties due to the specific arrangement of its functional groups

常见问题

Basic Research Questions

Q. What are the established analytical methods for quantifying alpha-methylpropranolol in biological matrices, and how should validation parameters be optimized?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) for quantification. Validate methods per ICH guidelines by assessing specificity, linearity (e.g., R² ≥0.99), accuracy (recovery 90–110%), and precision (RSD <15% for intra-/inter-day variability). Include internal standards like deuterated analogs to correct for matrix effects . For tissue samples, employ solid-phase extraction (SPE) to minimize interference from lipids or proteins .

Q. How can researchers design in vitro assays to evaluate this compound’s β-adrenergic receptor selectivity?

- Methodological Answer : Use transfected HEK-293 cells expressing human β₁- and β₂-adrenergic receptors. Measure cAMP production via ELISA or fluorescent assays after agonist (e.g., isoproterenol) stimulation, with this compound as an antagonist. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Normalize data to vehicle controls and include propranolol as a reference compound .

Q. What animal models are suitable for studying this compound’s cardiovascular effects?

- Methodological Answer : Spontaneously hypertensive rats (SHRs) or canine models are preferred for hypertension studies. Monitor hemodynamic parameters (blood pressure, heart rate) via telemetry or invasive catheters. For arrhythmia models, induce ischemia-reperfusion injury in rodents and assess ventricular fibrillation thresholds. Standardize dosing regimens based on pharmacokinetic data (e.g., plasma half-life) to ensure clinical relevance .

Advanced Research Questions

Q. How can contradictory findings in this compound’s metabolite activity be resolved using systematic review frameworks?

- Methodological Answer : Conduct a systematic review per PRISMA guidelines . Define inclusion criteria (e.g., studies reporting metabolite pharmacokinetics or pharmacodynamics) and use the PICOT framework to structure research questions. Perform meta-analyses with random-effects models if heterogeneity (I² >50%) exists. Stratify results by species, dosage, and assay type to identify confounding variables .

Q. What computational approaches are effective for predicting this compound’s off-target interactions?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to screen against the PDSP Ki database. Validate predictions with radioligand binding assays for receptors like 5-HT₁A or α₁-adrenergic subtypes. Use machine learning (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with off-target activity. Cross-reference results with Tox21 high-throughput screening data .

Q. How should researchers design a Data Management Plan (DMP) for this compound studies to ensure reproducibility?

- Methodological Answer : Outline data types (raw HPLC chromatograms, electrophysiology recordings) and storage formats (FAIR principles). Use institutional repositories (e.g., Zenodo) for long-term archiving. Document metadata (e.g., instrument calibration dates, solvent batches) and statistical codes (R/Python scripts) in supplemental materials. Pre-register protocols on Open Science Framework to reduce bias .

Q. Methodological Best Practices

- Experimental Design : Align objectives with PICOT criteria (Population, Intervention, Comparison, Outcome, Time) .

- Statistical Reporting : Avoid "significant" without p-values; justify decimal precision (e.g., IC₅₀ = 12.3 ± 1.2 nM) based on instrument resolution .

- Ethical Compliance : For human cell lines, include IRB approval and donor consent details in supplementary materials .

属性

CAS 编号 |

21912-00-5 |

|---|---|

分子式 |

C17H23NO2 |

分子量 |

273.37 g/mol |

IUPAC 名称 |

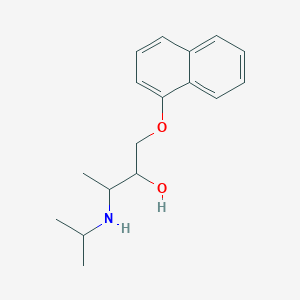

1-naphthalen-1-yloxy-3-(propan-2-ylamino)butan-2-ol |

InChI |

InChI=1S/C17H23NO2/c1-12(2)18-13(3)16(19)11-20-17-10-6-8-14-7-4-5-9-15(14)17/h4-10,12-13,16,18-19H,11H2,1-3H3 |

InChI 键 |

CILPUBLECPRREJ-UHFFFAOYSA-N |

SMILES |

CC(C)NC(C)C(COC1=CC=CC2=CC=CC=C21)O |

规范 SMILES |

CC(C)NC(C)C(COC1=CC=CC2=CC=CC=C21)O |

同义词 |

alpha-methylpropranolol ICI 77602 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。